2-Bromo-3-(difluoromethoxy)toluene

Catalog No.
S12533596
CAS No.
1261580-11-3
M.F
C8H7BrF2O
M. Wt
237.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-(difluoromethoxy)toluene

CAS Number

1261580-11-3

Product Name

2-Bromo-3-(difluoromethoxy)toluene

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-methylbenzene

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

InChI

InChI=1S/C8H7BrF2O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3

InChI Key

FZOVAAGXCQQOHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(F)F)Br

2-Bromo-3-(difluoromethoxy)toluene is an organic compound characterized by the molecular formula C8H7BrF2OC_8H_7BrF_2O and a molecular weight of 237.04g/mol237.04\,g/mol. This compound features a bromine atom and a difluoromethoxy group attached to a toluene ring, which contributes to its unique chemical properties and reactivity. The presence of the difluoromethoxy group enhances the electron-withdrawing characteristics of the molecule, influencing its behavior in various

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. This substitution can lead to the formation of various derivatives depending on the nucleophile used.
  • Coupling Reactions: It is amenable to Suzuki–Miyaura coupling reactions, which are used to create carbon-carbon bonds. This reaction typically requires palladium catalysts and boron reagents under mild conditions.

Major Products

  • From Substitution Reactions: The major products vary based on the nucleophile but generally result in the replacement of the bromine atom.
  • From Suzuki–Miyaura Coupling: The primary products are biaryl compounds formed through the coupling of aryl groups.

While specific biological activities of 2-Bromo-3-(difluoromethoxy)toluene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The difluoromethoxy group can enhance lipophilicity and bioavailability, making such compounds potential candidates for pharmaceutical applications. Further studies would be required to elucidate its precise biological effects.

The synthesis of 2-Bromo-3-(difluoromethoxy)toluene typically involves the bromination of 2,6-difluorotoluene. The process includes:

  • Starting Material: 2,6-Difluorotoluene.
  • Reagents: Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).
  • Reaction Conditions: The reaction is conducted in an organic or inorganic solvent under light exposure for 6 to 24 hours.
  • Purification: The resulting mixture is washed with saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography.

2-Bromo-3-(difluoromethoxy)toluene has several applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds.
  • Agrochemicals: This compound is utilized as a building block for developing agrochemical products.
  • Material Science: It is involved in creating advanced materials with specific properties due to its unique electronic characteristics.

Interaction studies involving 2-Bromo-3-(difluoromethoxy)toluene focus on its reactivity with various nucleophiles and coupling partners. These studies help understand how the compound behaves in different chemical environments, particularly in substitution and coupling reactions. Such interactions are critical for designing new compounds with desired properties in medicinal chemistry and materials science.

Several compounds are structurally similar to 2-Bromo-3-(difluoromethoxy)toluene. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
2-Bromo-3-fluorotolueneC7H6BrFC_7H_6BrF0.98Contains a fluorine instead of a difluoromethoxy group, affecting reactivity.
2-Bromo-4-(difluoromethoxy)tolueneC8H7BrF2OC_8H_7BrF_2O0.95Similar difluoromethoxy group but different substitution pattern on the ring.
2-Bromo-3-(trifluoromethoxy)tolueneC8H7BrF3OC_8H_7BrF_3O0.95Features a trifluoromethoxy group, providing different electronic properties.
1-Bromo-4-(difluoromethoxy)benzeneC7H5BrF2OC_7H_5BrF_2O0.98Different position of bromine on the aromatic ring influences reactivity patterns.

The unique combination of bromine and difluoromethoxy groups in 2-Bromo-3-(difluoromethoxy)toluene distinguishes it from these similar compounds, affecting its reactivity and potential applications .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

235.96483 g/mol

Monoisotopic Mass

235.96483 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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